[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine
Description
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$3$$):
- δ 6.85 (d, J = 8.5 Hz, 2H, aromatic H adjacent to -NH$$
- δ 3.72 (m, 8H, morpholine O-CH$$2$$-CH$$2$$-N)
- δ 2.89 (m, 8H, morpholine N-CH$$2$$-CH$$2$$-O).
- δ 152.1 (C-SO$$
Infrared (IR) Spectroscopy
Key absorption bands (cm$$^{-1}$$):
UV-Vis Spectroscopy
- λ$$_{\text{max}}$$ : 265 nm (π→π* transition in benzene ring)
- Molar absorptivity : ε ≈ 4500 L·mol$$^{-1}$$·cm$$^{-1}$$ at 265 nm, attributed to conjugation between the aromatic system and sulfonyl group.
Computational Chemistry Approaches to Molecular Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
- Electrostatic potential : The sulfonyl group acts as an electron-withdrawing region (-SO$$_2$$-), while morpholine nitrogens are electron-rich.
- Frontier molecular orbitals :
Table 3: DFT-optimized bond lengths
| Bond | Length (Å) |
|---|---|
| S–O (sulfonyl) | 1.43 |
| C–N (morpholine) | 1.47 |
| C–S (sulfonyl) | 1.77 |
Molecular dynamics simulations predict a solubility of 2.8 mg/mL in water at 25°C, consistent with its polar sulfonamide groups.
Properties
IUPAC Name |
4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJROIOFCRLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
The molecular formula C₁₄H₂₁N₃O₄S (MW: 327.40 g/mol) comprises a benzene ring substituted with an amine group (-NH₂), a morpholine moiety at the para position, and a morpholine sulfonyl group (-SO₂-morpholine) at the meta position. Key synthetic challenges include:
- Regioselectivity : Ensuring precise substitution at the 3- and 4-positions of the benzene ring.
- Sulfonation Stability : The sulfonyl group’s sensitivity to hydrolysis under acidic or basic conditions necessitates protected intermediates.
- Morpholine Incorporation : Introducing morpholine via nucleophilic substitution or coupling reactions without side-product formation.
Synthetic Pathways
Stepwise Functionalization of Aniline Derivatives
A widely inferred route involves sequential functionalization of a substituted aniline precursor.
Sulfonation of 4-Morpholinoaniline
The sulfonation of 4-morpholinoaniline with morpholine sulfonic acid or chlorosulfonic acid represents a plausible first step. For example:
$$
\text{4-Morpholinoaniline} + \text{ClSO₃H} \rightarrow \text{3-Sulfo-4-morpholinoaniline chloride} \xrightarrow{\text{Morpholine}} \text{Target Compound}
$$
This method mirrors sulfonation strategies observed in patent US7427638B2, where sulfonyl groups are introduced via electrophilic aromatic substitution.
Coupling Reactions
Alternative approaches employ Suzuki-Miyaura or Ullmann coupling to attach pre-functionalized fragments. For instance, a brominated aniline derivative could undergo coupling with a morpholine sulfonyl boronic ester.
One-Pot Multi-Component Synthesis
Industrial-scale production may favor one-pot methods to reduce purification steps. A hypothetical pathway involves:
- Nitration of 3-Sulfonylmorpholinobenzene : Introducing an amine group via catalytic hydrogenation after nitration.
- In Situ Protection : Using tert-butoxycarbonyl (Boc) groups to shield the amine during subsequent reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
- Sulfonation Agents : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes.
- Bases : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Industrial-Scale Synthesis and Vendor Practices
Commercial suppliers like Ambeed and abcr offer the compound at prices ranging from $39.00/100mg to $773.40/10g , reflecting high synthesis costs. Key industrial considerations include:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different nucleophiles attached to the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and structural biology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related morpholine-containing amines.
Table 1: Key Comparative Data
Structural and Functional Analysis
Core Structure Diversity The target compound and SS-3383/4-(Morpholin-4-ylsulfonyl)aniline share a benzene core but differ in substitution patterns. The dual morpholinyl groups in the target compound enhance steric bulk and electronic complexity compared to simpler analogs . These cores are often associated with biological activity, such as antimicrobial effects in pyrimidines .
Substituent Effects Morpholinylsulfonyl vs. Halogenated Derivatives: Compounds like 5b (4-Cl) and 28 (3-F) demonstrate how electron-withdrawing halogens can modulate electronic properties and bioactivity. The target compound lacks halogens but compensates with dual morpholinyl groups .
In contrast, quinazoline (5a–5g) and pyrimidine (28) derivatives are synthesized via cyclocondensation reactions, yielding higher-melting-point crystalline solids (e.g., 5f: 252–254°C) .
Quinazoline derivatives (e.g., 5a) may serve as intermediates in drug discovery due to their thermal stability .
Biological Activity
[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine, with the CAS number 200711-95-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes two morpholine rings and a sulfonamide group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions where morpholine derivatives are reacted with sulfonyl chlorides. This process has been documented in various studies, highlighting the importance of optimizing reaction conditions to achieve high yields and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of this compound in animal models. The study demonstrated its efficacy in reducing tumor size in xenograft models while exhibiting minimal toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, sulfonation, and amine functionalization. For example:
- Step 1 : React 4-morpholinophenyl derivatives with sulfonylating agents (e.g., morpholine sulfonic acid) under reflux in ethanol or toluene .
- Step 2 : Purify intermediates via recrystallization or column chromatography.
- Step 3 : Introduce the amine group via nucleophilic substitution or reductive amination, often using catalysts like lithium hydroxide .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for morpholine rings (C-O-C at ~1,100 cm⁻¹), sulfonyl groups (S=O at ~1,350–1,150 cm⁻¹), and N-H stretches (3,300–3,500 cm⁻¹) .
- NMR : Use H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and morpholine methylene groups (δ 3.5–4.0 ppm). C NMR confirms sulfonyl (δ ~110–130 ppm) and amine carbons .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the typical reactions involving the amine and sulfonyl groups in this compound?
- Methodological Answer :
- Amine Reactivity : The primary amine undergoes acylation (e.g., with acetic anhydride) or Schiff base formation (e.g., with aldehydes) .
- Sulfonyl Group : Participate in nucleophilic substitutions (e.g., with thiols) or act as a hydrogen-bond acceptor in crystal packing .
- Case Study : In urea derivatives, the sulfonyl group stabilizes hydrogen-bonded dimers, as observed in crystallographic studies .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXS/SHELXD solves the phase problem via direct methods .
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Key steps:
- Apply restraints for disordered morpholine rings.
- Validate geometry using CHECKCIF to resolve outliers (e.g., bond angles > 5σ from ideal values) .
- Case Study : SHELXPRO interfaces with PDB for macromolecular applications, enabling high-resolution refinement of hydrogen-bond networks .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., CRF1 receptor binding in ) using controls like MTIP (ED ~1.3 mg/kg in rats) to benchmark potency .
- Data Contradictions : Address variability via:
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–10 mg/kg in alcohol dependence models) .
- Structural Analogues : Compare substituent effects (e.g., chloro vs. methoxy groups in ) to isolate SAR trends .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding factors (e.g., solvent polarity in assay media) .
Q. How are puckering coordinates applied in analyzing the conformational flexibility of morpholine rings?
- Methodological Answer :
- Coordinate Definition : Use Cremer-Pople parameters to quantify ring puckering. For a six-membered ring, calculate amplitude () and phase angle () from atomic coordinates .
- Case Study : Morpholine rings in this compound adopt chair conformations (θ ≈ 0° or 180°), stabilized by intramolecular H-bonds. Compare with boat/twist-boat forms using DFT calculations .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP using software like MarvinSuite (predicted logP ~2.1 for morpholine derivatives) .
- Blood-Brain Barrier (BBB) Penetration : Apply QSAR models trained on analogues (e.g., MTIP in , which shows 91.1% oral bioavailability) .
- ADMETox : Use SwissADME or ADMETlab to predict CYP450 inhibition and hERG channel binding risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
